

Technical Guide: (2-Fluoro-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Fluoro-4-methoxybenzyl alcohol*

Cat. No.: *B1581198*

[Get Quote](#)

A Comprehensive Analysis for Chemical Researchers and Drug Development Professionals

Abstract

(2-Fluoro-4-methoxyphenyl)methanol, also known as **2-Fluoro-4-methoxybenzyl alcohol**, is a substituted aromatic alcohol of significant interest in synthetic organic chemistry. Its unique electronic properties, stemming from the presence of both an electron-donating methoxy group and an electron-withdrawing fluorine atom on the benzene ring, make it a versatile building block for the synthesis of complex organic molecules. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, a validated synthesis protocol, spectroscopic characterization, reactivity profile, and applications, with a particular focus on its role in the development of novel pharmaceutical agents.

Nomenclature, Structure, and Identification

The formal IUPAC name for this compound is (2-fluoro-4-methoxyphenyl)methanol. It is also widely recognized by its synonym, **2-Fluoro-4-methoxybenzyl alcohol**.^[1] The presence of substituents on the benzene ring dictates its chemical behavior: the hydroxymethyl group at position 1, a fluorine atom at position 2, and a methoxy group at position 4.

Key identifiers for this compound are essential for accurate sourcing and regulatory compliance.

- CAS Number: 405-09-4^{[1][2]}

- Molecular Formula: C₈H₉FO₂[\[1\]](#)[\[2\]](#)
- Molecular Weight: 156.16 g/mol [\[1\]](#)[\[2\]](#)
- InChI Key: AZYGOIQKPGPBTM-UHFFFAOYSA-N[\[1\]](#)

Chemical Structure:

Physicochemical Properties

Understanding the physical and chemical properties of (2-fluoro-4-methoxyphenyl)methanol is critical for its handling, storage, and application in synthetic protocols. The compound is typically a clear, colorless to light yellow liquid at room temperature.[\[3\]](#)

Property	Value	Source(s)
Physical Form	Liquid	[3]
Purity	Typically ≥96-97%	[1] [3]
Molecular Weight	156.16 g/mol	[1]
Molecular Formula	C ₈ H ₉ FO ₂	[1]
Refractive Index (@ 20°C)	1.5225 - 1.5275	[3]
Storage Temperature	2-8°C, Sealed in dry conditions	
SMILES	COC1=CC(F)=C(CO)C=C1	[1]

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of (2-fluoro-4-methoxyphenyl)methanol involves the selective reduction of the corresponding aldehyde, 2-fluoro-4-methoxybenzaldehyde.

Rationale for Synthetic Strategy

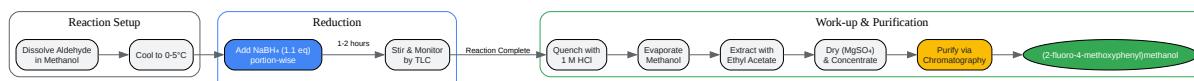
The choice of a reducing agent is paramount for the successful synthesis.

- Sodium borohydride (NaBH_4) is the preferred reagent for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes to primary alcohols. Crucially, it does not reduce the aromatic ring or cleave the ether linkage under standard conditions, ensuring high chemoselectivity.
- More powerful reducing agents like lithium aluminum hydride (LiAlH_4) could also be used but are less convenient due to their higher reactivity and stringent requirements for anhydrous conditions. The selectivity of NaBH_4 makes the workup procedure simpler and safer.
- The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, which serves to both dissolve the starting aldehyde and protonate the intermediate alkoxide to yield the final alcohol product.

Experimental Protocol: Reduction of 2-Fluoro-4-methoxybenzaldehyde

This protocol describes a standard procedure for the synthesis of (2-fluoro-4-methoxyphenyl)methanol.

Materials:


- 2-Fluoro-4-methoxybenzaldehyde
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Deionized water
- Hydrochloric acid (1 M HCl)
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-methoxybenzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde).
- Cooling: Place the flask in an ice bath and cool the solution to 0-5°C with stirring.
- Reduction: Slowly add sodium borohydride (NaBH_4) (1.1 eq) portion-wise to the cooled solution over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
- Reaction Monitoring: Allow the reaction to stir at 0-5°C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
- Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise until gas evolution ceases and the pH is slightly acidic. This step neutralizes excess NaBH_4 and hydrolyzes borate esters.
- Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
- Extraction: Transfer the resulting aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
- Washing: Combine the organic layers and wash sequentially with deionized water and brine. Trustworthiness Note: The brine wash helps to remove residual water from the organic phase.
- Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel to afford (2-fluoro-4-methoxyphenyl)methanol as a clear liquid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis process.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of (2-fluoro-4-methoxyphenyl)methanol.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and purity of the synthesized compound.

- ^1H NMR (Proton NMR): The spectrum will show characteristic signals for the aromatic protons, the benzylic methylene ($-\text{CH}_2$) protons, the alcohol ($-\text{OH}$) proton, and the methoxy ($-\text{OCH}_3$) protons. The aromatic signals will exhibit complex splitting patterns due to coupling with the adjacent fluorine atom.
- ^{13}C NMR (Carbon NMR): The spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (^1J C-F).
- ^{19}F NMR (Fluorine NMR): A single resonance will be observed, confirming the presence of the single fluorine atom.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of 156.16.[4]
- Infrared (IR) Spectroscopy: Key absorptions will include a broad peak around 3300-3400 cm^{-1} (O-H stretch of the alcohol), peaks around 2850-3000 cm^{-1} (C-H stretches), and strong absorptions in the 1100-1300 cm^{-1} region (C-O stretches of the ether and alcohol).

Reactivity and Applications in Drug Development

The reactivity of (2-fluoro-4-methoxyphenyl)methanol is governed by its functional groups. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into various esters and ethers. The aromatic ring can undergo further electrophilic substitution, with the positions directed by the activating methoxy group and the deactivating (but ortho-, para-directing) fluorine atom.

This compound is a valuable building block in medicinal chemistry. The incorporation of fluorine into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity.^[5] The 2-fluoro-4-methoxyphenyl motif appears in various patented chemical structures and is explored in the synthesis of new chemical entities for diverse therapeutic targets. Its utility lies in its ability to introduce a specific substitution pattern that can be critical for biological activity.

Safety and Handling

(2-Fluoro-4-methoxyphenyl)methanol is an irritant. Proper safety precautions must be observed during handling.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).^{[1][6]}
- Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).^[6]

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^{[6][7]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-4-methoxybenzyl alcohol, 97% | Fisher Scientific [fishersci.ca]

- 2. 2-Fluoro-4-methoxybenzyl alcohol, 97% | Fisher Scientific [fishersci.ca]
- 3. 2-Fluoro-4-methoxybenzyl alcohol, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. PubChemLite - (2-fluoro-4-methoxyphenyl)methanol (C8H9FO2) [pubchemlite.lcsb.uni.lu]
- 5. jelsciences.com [jelsciences.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [Technical Guide: (2-Fluoro-4-methoxyphenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581198#iupac-name-for-2-fluoro-4-methoxyphenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com